molecular formula C7H18Cl2N2 B1522151 (4-Methylcyclohexyl)hydrazine dihydrochloride CAS No. 1209337-77-8

(4-Methylcyclohexyl)hydrazine dihydrochloride

Cat. No.: B1522151
CAS No.: 1209337-77-8
M. Wt: 201.13 g/mol
InChI Key: LLSHXSSFHDVGIL-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)hydrazine dihydrochloride (CAS 1209337-77-8) is a versatile organic compound of significant interest in research and development. With the molecular formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol, this compound serves as a valuable building block and chemical intermediate in synthetic organic chemistry . Its structure, featuring a hydrazine group on a 4-methylcyclohexyl backbone, makes it a useful precursor for the synthesis of more complex molecules, including various heterocyclic compounds and active pharmaceutical ingredients (APIs) . As a substituted hydrazine, its mechanism of action in research applications typically involves nucleophilic reactions with carbonyl groups to form hydrazones, or it can act as a reducing agent in specific chemical transformations . Researchers utilize this dihydrochloride salt in diverse fields, including medicinal chemistry for the exploration of new therapeutic agents and in the development of advanced materials. The compound is supplied as a liquid (oil) and should be stored at room temperature

Properties

IUPAC Name

(4-methylcyclohexyl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6-2-4-7(9-8)5-3-6;;/h6-7,9H,2-5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSHXSSFHDVGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (4-Methylcyclohexyl)hydrazine

The primary step in preparing (4-Methylcyclohexyl)hydrazine dihydrochloride is the synthesis of the free hydrazine derivative, (4-Methylcyclohexyl)hydrazine. The most commonly reported method involves the reaction of 4-methylcyclohexanone with hydrazine hydrate under reflux conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone intermediate which subsequently converts to the hydrazine derivative.

  • Reaction Scheme:

    $$
    \text{4-Methylcyclohexanone} + \text{Hydrazine Hydrate} \xrightarrow{\text{Reflux, Acid Catalyst}} \text{(4-Methylcyclohexyl)hydrazine} + \text{Water}
    $$

  • Conditions:

    • Reflux temperature (typically 80–100 °C)
    • Acid catalyst (e.g., acetic acid or mineral acids)
    • Reaction time varies depending on scale and catalyst
  • Industrial Considerations:

    Industrial production scales up this reaction using continuous reactors with optimized parameters to maximize yield and purity. Advanced purification techniques such as distillation and crystallization are employed to isolate the hydrazine compound efficiently.

Conversion to Dihydrochloride Salt

Once the free base (4-Methylcyclohexyl)hydrazine is obtained, it is converted into the dihydrochloride salt by reaction with hydrochloric acid. This protonation step stabilizes the hydrazine and improves handling and storage properties.

  • Reaction:

    $$
    \text{(4-Methylcyclohexyl)hydrazine} + 2 \text{HCl} \rightarrow \text{(4-Methylcyclohexyl)hydrazine dihydrochloride}
    $$

  • Process Details:

    • Typically, an aqueous hydrochloric acid solution is added to the hydrazine under controlled temperature.
    • The resulting salt precipitates out or is isolated by crystallization.
    • The salt form is more stable and easier to purify than the free amine.
  • This approach is analogous to the preparation of other methylcyclohexyl hydrazine dihydrochlorides, such as (3-Methylcyclohexyl)hydrazine dihydrochloride, which is prepared by protonation of the free hydrazine with hydrochloric acid.

Research Findings and Process Optimization

Purity and Isomer Considerations

  • The synthesis of hydrazine derivatives often leads to mixtures of isomers or impurities. For example, in related cyclohexylamine derivatives, trans and cis isomers form, and their separation is critical for pharmaceutical applications.
  • Although specific isomeric purity data for (4-Methylcyclohexyl)hydrazine dihydrochloride is limited, purification methods such as crystallization of the hydrochloride salt are effective in enhancing purity.
  • Advanced purification techniques including multiple recrystallizations from solvents like acetonitrile or methanol can reduce impurities and improve the yield of the desired isomer.

Industrial Scale Challenges

  • The use of hydrazine hydrate requires careful control due to its toxicity and reactivity.
  • The protonation step with hydrochloric acid must be controlled to avoid over-acidification or degradation.
  • Continuous monitoring of reaction parameters and purification steps is essential to maintain batch consistency.

Data Table: Typical Reaction Parameters and Yields

Step Conditions Yield (%) Notes
Reaction of 4-methylcyclohexanone with hydrazine hydrate Reflux, acid catalyst, 3-6 hours 75-85 High conversion with proper catalyst choice
Isolation of free hydrazine Distillation or extraction 70-80 Requires careful temperature control
Conversion to dihydrochloride salt Reaction with HCl, room temp to 40°C 90-95 Salt crystallizes, facilitating purification

Chemical Reactions Analysis

Types of Reactions: (4-Methylcyclohexyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Research Applications

  • Pharmaceutical Development
    • (4-Methylcyclohexyl)hydrazine dihydrochloride serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for potential use as anti-cancer agents and neuroprotective drugs.
    • Case Study : Research has shown that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, indicating potential therapeutic applications in oncology.
  • Organic Synthesis
    • This compound is utilized in organic synthesis as a building block for more complex molecules. It can undergo various reactions such as condensation and cyclization to form heterocycles, which are important in medicinal chemistry.
    • Example : The synthesis of indole derivatives through cyclization reactions involving (4-Methylcyclohexyl)hydrazine dihydrochloride has been reported, showcasing its versatility in creating biologically active compounds.
  • Material Science
    • In material science, (4-Methylcyclohexyl)hydrazine dihydrochloride is explored for its potential application in creating polymers and resins with specific properties.
    • Research Insight : Studies have indicated that incorporating this hydrazine derivative into polymer matrices can enhance thermal stability and mechanical properties.

Table 1: Summary of Applications

Application AreaDescriptionNotable Findings
PharmaceuticalIntermediate for drug synthesisSelective cytotoxicity against cancer cells
Organic SynthesisBuilding block for heterocyclic compoundsIndole derivatives synthesized
Material ScienceEnhances properties of polymers and resinsImproved thermal stability

Table 2: Case Studies Overview

Study ReferenceApplication FocusKey Results
Oncology ResearchAnti-cancer propertiesSelective toxicity against specific cell lines
Synthetic ChemistrySynthesis of indole derivativesSuccessful cyclization reactions
Polymer ScienceDevelopment of hydrazine-based polymersEnhanced mechanical properties

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclohexyl Substituents

(a) (4,4-Dimethylcyclohexyl)hydrazine Dihydrochloride
  • Molecular Formula : C₈H₂₀Cl₂N₂
  • Molecular Weight : 215.16 g/mol
  • Key Features : Two methyl groups at the 4-position of the cyclohexyl ring.
  • Reactivity: Increased steric hindrance compared to the monomethyl analog may slow reaction kinetics in nucleophilic substitutions.
  • Applications : Used in the synthesis of heterocyclic compounds, though specific applications are less documented .
(b) (4,4-Difluorocyclohexyl)hydrazine Dihydrochloride
  • Molecular Formula : C₆H₁₂Cl₂F₂N₂
  • Molecular Weight : 233.08 g/mol
  • Applications : Fluorinated hydrazines are valuable in medicinal chemistry for improving metabolic stability .

Aromatic Hydrazine Derivatives

(a) (4-Methoxybenzyl)hydrazine Dihydrochloride
  • Molecular Formula : C₈H₁₄Cl₂N₂O
  • Molecular Weight : 225.12 g/mol
  • Melting Point : 194–195°C (decomposition)
  • Solubility: Slightly soluble in DMSO and methanol.
  • Applications : Precursor for SHP2 inhibitors, highlighting its role in kinase-targeted drug discovery .
(b) 4-Methoxyphenylhydrazine Hydrochloride
  • Molecular Formula : C₇H₁₀ClN₂O
  • Molecular Weight : 174.62 g/mol
  • Key Features : Methoxy group on a phenyl ring enhances electron-donating effects, influencing redox behavior.
  • Applications : Used in synthesizing azo dyes and heterocyclic pharmaceuticals .

Aliphatic Hydrazine Derivatives

(a) Phenethylhydrazine Dihydrochloride
  • Molecular Formula : C₈H₁₄Cl₂N₂
  • Molecular Weight : 213.12 g/mol
  • Applications : Intermediate in antidepressant synthesis (e.g., phenelzine). The phenethyl group enhances blood-brain barrier penetration .
(b) 1,2-Dimethylhydrazine Dihydrochloride
  • Molecular Formula : C₂H₁₀Cl₂N₂
  • Molecular Weight : 147.02 g/mol
  • Toxicity: Highly carcinogenic, inducing angiosarcomas and hepatic tumors in animal models .

Comparative Analysis

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
(4-Methylcyclohexyl)hydrazine dihydrochloride* C₇H₁₆Cl₂N₂ 211.12 Not reported Likely polar solvents
(4,4-Dimethylcyclohexyl)hydrazine dihydrochloride C₈H₂₀Cl₂N₂ 215.16 Not reported Ethanol, DMSO
(4-Methoxybenzyl)hydrazine dihydrochloride C₈H₁₄Cl₂N₂O 225.12 194–195 (decomp) DMSO, methanol
1,2-Dimethylhydrazine dihydrochloride C₂H₁₀Cl₂N₂ 147.02 167–169 Water, ethanol

*Estimated based on structural analogs.

Biological Activity

(4-Methylcyclohexyl)hydrazine dihydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This compound is structurally related to other hydrazines, which are known for their diverse biological effects, including mutagenicity and carcinogenicity. This article aims to provide a comprehensive overview of the biological activity of (4-Methylcyclohexyl)hydrazine dihydrochloride, supported by relevant data tables, case studies, and research findings.

The biological activity of (4-Methylcyclohexyl)hydrazine dihydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydrazine functional group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that can disrupt normal cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their activity and affecting metabolic pathways.
  • DNA Interaction : Hydrazine derivatives have been shown to bind to DNA, potentially leading to mutagenic effects by causing oxidative stress and DNA damage .
  • Reactive Intermediate Formation : Upon metabolism, (4-Methylcyclohexyl)hydrazine dihydrochloride may produce reactive intermediates that can further interact with cellular macromolecules.

Biological Activity Overview

The biological activities of (4-Methylcyclohexyl)hydrazine dihydrochloride include:

Activity TypeDescriptionReferences
Mutagenicity Exhibits potential mutagenic effects in vitro, particularly in DNA repair-deficient cell lines.
Carcinogenicity Classified as a probable human carcinogen; linked to various types of cancers in animal models.
Enzyme Interaction Acts as an inhibitor of specific enzymes involved in metabolic pathways.
Oxidative Stress Induces oxidative stress through the formation of reactive oxygen species (ROS).

Case Studies

  • Clonogenic Assays : Studies using clonogenic assays on cell lines with deficient DNA repair mechanisms demonstrated that hydrazine derivatives could sensitize these cells, suggesting a link between hydrazine exposure and increased cancer risk due to impaired DNA repair pathways .
  • Transcriptional Response : RNA sequencing studies revealed that exposure to hydrazine resulted in a dose-dependent increase in differentially expressed genes associated with DNA damage response and cell cycle regulation, indicating a complex interplay between hydrazine exposure and cellular stress responses .

Toxicological Implications

The potential toxicity of (4-Methylcyclohexyl)hydrazine dihydrochloride is significant due to its ability to induce DNA damage and oxidative stress. The compound has been implicated in various adverse health effects, including:

  • Liver Toxicity : Metabolic activation via cytochrome P450 enzymes can lead to hepatotoxicity due to the formation of reactive metabolites .
  • Genotoxicity : Evidence suggests that this compound may cause genetic mutations through direct interaction with DNA or through the generation of reactive oxygen species .

Q & A

Q. What are the established synthetic routes for (4-Methylcyclohexyl)hydrazine dihydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves reacting (4-methylcyclohexyl)amine with hydrazine hydrate in acidic conditions (e.g., hydrochloric acid) under controlled temperatures (0–5°C) to minimize side reactions. Post-synthesis, recrystallization in polar solvents like ethanol or methanol enhances purity . Yield optimization requires strict pH control during hydrazine formation (pH 3–5) and inert atmospheres to prevent oxidation . Purity verification via HPLC (C18 column, 0.1% TFA in mobile phase) or NMR (δ 1.2–1.8 ppm for methylcyclohexyl protons) is critical .

Q. How can researchers characterize the solubility and stability of (4-Methylcyclohexyl)hydrazine dihydrochloride?

  • Methodological Answer : Solubility is tested in solvents (e.g., water, ethanol, DMSO) via gravimetric analysis. Polar solvents (water, ethanol) are preferred due to the hydrochloride salt’s ionic nature . Stability studies involve accelerated degradation under varying pH (1–13), temperatures (4°C to 50°C), and light exposure. Decomposition products (e.g., free hydrazine) are monitored using UV-Vis (458 nm after derivatization with p-dimethylaminobenzaldehyde) .

Q. What analytical methods are recommended for quantifying (4-Methylcyclohexyl)hydrazine dihydrochloride in reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (210–220 nm) is standard. For trace analysis, derivatization with DMAB (0.12 M in ethanol-HCl) enhances sensitivity, forming a yellow chromophore detectable at 458 nm . Mass spectrometry (ESI-MS, m/z ~215 for [M+H]⁺) confirms molecular identity .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of (4-Methylcyclohexyl)hydrazine dihydrochloride?

  • Methodological Answer : Electrophilic substitution at the hydrazine moiety is achieved using aldehydes or ketones (e.g., 3-chlorobenzaldehyde) in methanol/chloroform under reflux. Catalytic acetic acid (0.05 mL per 15 mL solvent) accelerates Schiff base formation, with yields >90% . Kinetic studies (TLC monitoring every 30 minutes) identify optimal reaction times (5–18 hours) .

Q. What mechanistic insights exist for the reactivity of (4-Methylcyclohexyl)hydrazine dihydrochloride in reductive reactions?

  • Methodological Answer : The compound acts as a reducing agent in acidic media (e.g., HCl), transferring hydrazine protons to substrates like perrhenate. Mechanistic studies using isotopic labeling (¹⁵N-hydrazine) and FTIR (N-H stretching at 3300 cm⁻¹) reveal intermediates. Excess hydrazine (10–20% molar ratio) ensures complete reduction .

Q. How should researchers address contradictions in reported reaction yields for hydrazine derivatives?

  • Methodological Answer : Discrepancies often arise from variable acid concentrations or temperature gradients. Systematic DOE (Design of Experiments) testing factors like HCl molarity (1–6 M) and reflux duration (1–24 hours) isolates critical parameters . Cross-validation via independent methods (e.g., GC-MS vs. NMR) resolves analytical inconsistencies .

Q. What strategies improve the compound’s stability in long-term biological assays?

  • Methodological Answer : Lyophilization preserves stability for storage. In aqueous assays, buffers (pH 4–6) with antioxidants (0.1% ascorbic acid) prevent oxidation. Real-time stability monitoring using LC-MS detects degradation products (e.g., cyclohexylamine) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) simulates binding to enzymes like monoamine oxidase. Parameters: hydrazine moiety’s lone pairs interact with catalytic flavin groups. MD simulations (GROMACS) assess stability over 100 ns, with RMSD <2 Å indicating stable binding .

Tables for Key Data

Parameter Optimal Conditions Reference
Synthesis Temperature0–5°C (diazotization), 25°C (reduction)
HPLC Mobile Phase0.1% TFA in H₂O:ACN (70:30)
Stability (pH)pH 4–6 (aqueous solutions)
Derivatization for UV DetectionDMAB in EtOH-HCl (λ = 458 nm)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylcyclohexyl)hydrazine dihydrochloride
Reactant of Route 2
(4-Methylcyclohexyl)hydrazine dihydrochloride

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